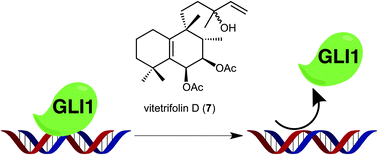Hh signaling inhibitors from Vitex negundo; naturally occurring inhibitors of the GLI1–DNA complex
Molecular BioSystems Pub Date: 2013-01-24 DOI: 10.1039/C3MB25567K
Abstract
The hedgehog (Hh) signaling pathway has crucial roles in embryonic development, cell maintenance and proliferation, and is also known to contribute to cancer cell growth. New naturally occurring Hh

Recommended Literature
- [1] Computational investigation of explicit solvent effects and specific interactions of hydroxypyrene photoacids in acetone, DMSO, and water†
- [2] Graphene synthesis: relationship to applications
- [3] Miscibility driven morphology modulation in ternary solar cells†
- [4] A strategy to control the grain boundary density and Cu+/Cu0 ratio of Cu-based catalysts for efficient electroreduction of CO2 to C2 products†
- [5] Molecular logic gates based on benzo-18-crown-6 ether of styrylquinoline: a theoretical study†
- [6] Back cover
- [7] Studies in 3-oxy-assisted 3-aza Cope rearrangements†
- [8] Dibenzofurans and derivatives from lichens and ascomycetes†
- [9] Synthesis of hex nut shaped Au–Ag nanostructuresvia a galvanic replacement reaction and their optical properties†
- [10] 3-Bromobarekoxide, an unusual diterpene from Laurencia luzonensis









